Home > Products > Screening Compounds P82285 > (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone - 2098010-23-0

(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone

Catalog Number: EVT-1765421
CAS Number: 2098010-23-0
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone

  • Compound Description: This compound serves as a reactant in a model reaction to assess the performance of palladium catalysts in aqueous intramolecular Mizoroki-Heck reactions. [] The reaction specifically targets the 5-exo position of the indole ring, showcasing the potential for regiospecific modifications on similar indole scaffolds. []
  • Relevance: This compound shares the core structure of an indole ring attached to a methanone group with (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone. The presence of iodine at the 2-position of the phenyl ring highlights the potential for introducing various substituents onto the aromatic ring system for exploring structure-activity relationships. Additionally, the successful utilization of this compound in a Mizoroki-Heck reaction suggests that similar palladium-catalyzed reactions could be employed for modifying the structure of (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone. []

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

  • Compound Description: This series of compounds acts as tubulin polymerization inhibitors, exhibiting antiproliferative activity against various cancer cell lines. [] These derivatives induce apoptosis in a dose-dependent manner and cause cell cycle arrest at the G2/M phase. []
  • Relevance: These compounds, particularly compound 7d within this series, share the 1-methyl-1H-indol-3-yl moiety with (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone. [] While the connecting groups and the second aromatic ring differ, the presence of a similar indole component suggests potential for overlapping biological activity profiles. Investigating the antiproliferative activity of (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone and assessing its impact on tubulin polymerization could provide valuable insights into its mechanism of action. []

3-methyl-1H-indol-1-yl dimethylcarbamodithioate (3o)

  • Compound Description: This compound, a hybrid of indole and dithiocarbamate, demonstrates anti-inflammatory activity in periodontitis. [] Studies reveal its ability to reduce inflammation and bone resorption in mice with periodontitis by inhibiting the MAPK signaling pathway and restoring mitochondrial function. []
  • Relevance: Compound 3o features a 3-methyl-1H-indol-1-yl group, closely resembling the core structure of (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone. [] The presence of a similar indole scaffold suggests potential for shared biological activities. Exploring the anti-inflammatory potential of (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone and investigating its effects on the MAPK signaling pathway could reveal valuable therapeutic applications. []

(1-Hexyl-1H-indol-3-yl)-1-naphthalenyl-methanone (JWH-019)

  • Compound Description: JWH-019 belongs to the second-generation synthetic cannabinoids and is known for its potential to cause severe adverse reactions in humans. [] Metabolic activation of this compound, primarily by CYP1A2, plays a role in its mechanism of action and contributes to its slower onset of pharmacological action compared to other cannabinoids. []
  • Relevance: JWH-019 incorporates a 1-hexyl-1H-indol-3-yl group connected to a methanone linker, sharing structural similarities with (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone. [] While the substituents on the indole nitrogen and the second aromatic ring differ, the presence of a similar indole-methanone framework suggests potential for overlapping metabolic pathways. Investigating the metabolic profile of (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone and assessing its potential interaction with CYP1A2 could provide valuable insights into its pharmacological activity and safety profile. []

(2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

  • Compound Description: This chalcone derivative was synthesized and investigated as a potential antimalarial agent. [] Molecular docking studies indicated its interaction with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. [] While its binding affinity was weaker than the reference compound proguanil, it showed comparable interaction patterns with the enzyme's active site, suggesting its potential as an antimalarial candidate. []
  • Relevance: This compound shares the 1-methyl-1H-indol-3-yl moiety with (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone and also features an aromatic ring connected via a linker. [] Although the connecting linker and the second aromatic ring differ, the presence of a similar indole component and the potential antimalarial activity warrant further investigation into the biological profile of (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone). []

4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles

  • Compound Description: This series of compounds was synthesized and evaluated for anticancer and anti-inflammatory activities. [] Compounds 4b, 4e, and 4h within this series exhibited prominent cytotoxicity against the human breast carcinoma MCF-7 cell line. [] Additionally, several compounds within this series also displayed significant anti-inflammatory activity. []
  • Relevance: These compounds share the 1-methyl-1H-indol-3-yl group with (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone). [] The presence of a similar indole scaffold and the promising anticancer and anti-inflammatory activities observed within this series highlight the potential therapeutic value of exploring the biological profile of (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone) in more detail. []

N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine

  • Compound Description: This compound serves as a potent MAO inhibitor, particularly targeting MAO-A and MAO-B, which are enzymes involved in the breakdown of neurotransmitters. [] It was used as a starting point in the design of hybrid molecules aimed at developing multi-target agents for Alzheimer's disease. []
  • Relevance: While structurally distinct from (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone), this compound belongs to the same broad class of 1-methyl-1H-indole derivatives. [] This emphasizes the versatility of the 1-methyl-1H-indole moiety in drug design and its potential application in various therapeutic areas, including neurodegenerative disorders. []

3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763)

  • Relevance: SB216763, like (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone), contains a 1-methyl-1H-indol-3-yl group as a key structural feature. [, , , ] Although the remaining structural components differ significantly, the presence of this shared moiety highlights the potential for unexpected biological activities and emphasizes the need for comprehensive pharmacological profiling when investigating novel compounds containing this structural motif. [, , , ]

Properties

CAS Number

2098010-23-0

Product Name

(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone

IUPAC Name

(3-aminoazetidin-1-yl)-(1-methylindol-6-yl)methanone

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

InChI

InChI=1S/C13H15N3O/c1-15-5-4-9-2-3-10(6-12(9)15)13(17)16-7-11(14)8-16/h2-6,11H,7-8,14H2,1H3

InChI Key

XVGADMFZSSDMLV-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CC(C3)N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CC(C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.